An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline (CAS: 98556-31-1)
An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline (CAS: 98556-31-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-iodoquinazoline is a pivotal heterocyclic building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and an iodine atom at the 6-position, allows for sequential, regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-6-iodoquinazoline. It details experimental protocols for its synthesis and its conversion to advanced intermediates in drug discovery programs. Furthermore, this document elucidates the biological significance of its derivatives, particularly in the context of inhibiting the EGFR and HER2 signaling pathways, which are critical in various cancers.
Chemical and Physical Properties
4-Chloro-6-iodoquinazoline is a solid, typically appearing as a light brown to dark grey powder at room temperature.[1][2] Its core structure is a bicyclic aromatic system composed of a benzene ring fused to a pyrimidine ring. The physicochemical properties of this compound are summarized in the table below, compiled from various sources.
| Property | Value | References |
| CAS Number | 98556-31-1 | [3] |
| Molecular Formula | C₈H₄ClIN₂ | [3] |
| Molecular Weight | 290.49 g/mol | [3] |
| Melting Point | 175.0 to 179.0 °C | [2] |
| Boiling Point (Predicted) | 363.2 ± 22.0 °C | [2] |
| Density (Predicted) | 2.017 ± 0.06 g/cm³ | [2] |
| Appearance | Light Brown to Dark Grey Solid | [1][2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [2] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2–8 °C | [2][3] |
Synthesis of 4-Chloro-6-iodoquinazoline
The synthesis of 4-Chloro-6-iodoquinazoline is typically achieved through the chlorination of its precursor, 6-iodoquinazolin-4-ol. Two common and effective methods are detailed below.
Experimental Protocol 1: Chlorination using Thionyl Chloride
This method employs thionyl chloride as both the chlorinating agent and the solvent, with a catalytic amount of dimethylformamide (DMF).
Procedure:
-
To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL).[4]
-
Heat the mixture to reflux and maintain for 4.5 hours.[4]
-
After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.[4]
-
To ensure complete removal of residual thionyl chloride, dissolve the residue in dichloromethane (DCM) (20 mL), add toluene (50 mL), and evaporate to dryness. Repeat this co-evaporation step once more.[4]
-
The desired product, 4-Chloro-6-iodoquinazoline, is obtained as a brown solid (5.2 g, 99% yield).[4]
Experimental Protocol 2: Chlorination using Oxalyl Chloride
This alternative method utilizes oxalyl chloride in 1,2-dichloroethane (DCE) with DMF.
Procedure:
-
In a reaction flask under a nitrogen atmosphere, cool a solution of 1,2-dichloroethane (DCE) (10 mL) in an ice-water bath.[4]
-
Add anhydrous dimethylformamide (DMF) (3.20 mL) to the cooled DCE.[4]
-
Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white precipitate will form during the addition.[4]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.[4]
-
Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in batches to the mixture under a nitrogen flow.[4]
-
Immediately heat the mixture to reflux and maintain for 4.5 hours.[4]
-
Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (approximately 300 mL).[4]
-
Extract the aqueous layer with dichloromethane (DCM) (500 mL, followed by 2 x 50 mL).[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-Chloro-6-iodoquinazoline as a brown solid (5.2 g, 99% yield).[4]
Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Chloro-6-iodoquinazoline stems from the differential reactivity of its two halogen substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the 6-position is ideal for palladium-catalyzed cross-coupling reactions.[4][5] This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules, most notably the anticancer drug Lapatinib.[3][6]
Role in Lapatinib Synthesis
Lapatinib is a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[1] The synthesis of Lapatinib prominently features 4-Chloro-6-iodoquinazoline as a starting material. The general synthetic workflow is as follows:
Experimental Protocol: Synthesis of Lapatinib Intermediate
The first key step in Lapatinib synthesis is the nucleophilic aromatic substitution of the chlorine atom on 4-Chloro-6-iodoquinazoline with a substituted aniline.
Procedure for the synthesis of N-[3-chloro-4-{(3'-fluoro-benzyloxy)phenyl}]-6-iodo-quinazoline:
-
Charge a reaction vessel with 4-chloro-6-iodo-quinazoline and tetrahydrofuran under a nitrogen atmosphere.[7]
-
Add 3-chloro-4-(3-fluorobenzyloxy)aniline (typically 1.0-1.2 equivalents) to the mixture.[3][7]
-
Heat the reaction mixture to 60-65 °C and maintain for approximately 4 hours, monitoring the reaction progress by TLC or HPLC.[3][7]
-
Upon completion, cool the reaction mixture to room temperature (25-30 °C) and stir for 2-3 hours to allow for product precipitation.[7]
-
Filter the resulting solid, wash with a cold solvent (e.g., isopropanol), and dry under vacuum to yield the desired 4-anilinoquinazoline intermediate.[3]
Further Applications and Reactivity
Beyond Lapatinib, the versatile reactivity of 4-Chloro-6-iodoquinazoline makes it a valuable precursor for generating libraries of quinazoline-based compounds for drug discovery. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[8] The nature of the substituent on the aniline ring, as well as the group introduced at the 6-position via cross-coupling, can be systematically varied to optimize potency and selectivity against various kinase targets.[8] Microwave-assisted synthesis has been shown to significantly accelerate the SNAr reaction, reducing reaction times from hours to minutes.[5]
Biological Significance and Signaling Pathways
Derivatives of 4-Chloro-6-iodoquinazoline, particularly Lapatinib, exert their biological effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.
Mechanism of Action of Lapatinib
Lapatinib is a potent and reversible dual inhibitor that targets the intracellular tyrosine kinase domains of both EGFR (ErbB1) and HER2 (ErbB2).[1] In many cancers, particularly certain types of breast and lung cancer, these receptors are overexpressed or dysregulated, leading to uncontrolled cell proliferation. Lapatinib competitively binds to the ATP-binding site within the kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[9] The primary pathways inhibited are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are crucial for cell proliferation and survival.[1] By blocking these pathways, Lapatinib can induce cell cycle arrest and apoptosis in cancer cells.[1]
Structure-Activity Relationship (SAR)
The biological activity of 4-anilinoquinazolines is highly dependent on the substitution patterns on both the quinazoline core and the aniline moiety.
-
Aniline Substituents: Small, lipophilic groups at the 3-position of the aniline ring are generally preferred for potent EGFR inhibition.[8]
-
Quinazoline Substituents: Electron-donating groups on the quinazoline ring, such as methoxy groups at the 6- and 7-positions, have been shown to significantly enhance inhibitory potency against EGFR.[8] The side chain at the 6-position, introduced via coupling to the iodo-intermediate, is crucial for modulating activity and targeting other kinases, such as VEGFR.[9]
Quantitative Biological Data
The following table summarizes the inhibitory activity of selected 4-anilinoquinazoline derivatives against various cancer cell lines. This data highlights the potential for developing potent anticancer agents from the 4-Chloro-6-iodoquinazoline scaffold.
| Compound | Cell Line | Target(s) | IC₅₀ (µM) | Reference |
| Lapatinib | BT474 (HER2+) | EGFR, HER2 | 0.1 | [7] |
| Gefitinib | T98G (Glioblastoma) | EGFR | 37.8 | [5] |
| Erlotinib | T98G (Glioblastoma) | EGFR | 21.3 | [5] |
| Compound 10b | HCT-116 (Colon) | - | 2.8 | [5] |
| Compound 10b | T98G (Glioblastoma) | - | 2.0 | [5] |
| Compound 9 ** | MGC-803 (Gastric) | - | 1.89 | [10] |
*Compound 10b is a 6-bromo-N-(3-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine.[5] **Compound 9 is N-(4-bromophenyl)-2-phenylquinazolin-4-amine.[10]
Conclusion
4-Chloro-6-iodoquinazoline is a cornerstone intermediate for medicinal chemists, offering a robust and versatile platform for the synthesis of kinase inhibitors and other biologically active molecules. Its well-defined reactivity allows for the systematic and efficient construction of diverse chemical libraries. The profound clinical success of Lapatinib, a direct descendant of this intermediate, underscores the therapeutic potential held within the 4-anilinoquinazoline scaffold. Future research leveraging this key building block will undoubtedly continue to fuel the discovery and development of novel targeted therapies for a range of human diseases.
References
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- 6. Design and discovery of 4-anilinoquinazoline ureas as multikinase inhibitors targeting BRAF, VEGFR-2 and EGFR - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 8. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
